molecular formula C9H15NO4 B12562685 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione CAS No. 143131-28-6

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione

Katalognummer: B12562685
CAS-Nummer: 143131-28-6
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: RPWYKAINEFCTNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione is an organic compound with a unique structure that includes an oxazinane ring

Vorbereitungsmethoden

The synthesis of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with formaldehyde and an amine under controlled conditions to form the oxazinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can be compared with other oxazinane derivatives, such as:

    5,5-Dimethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione: Similar structure but with different substituents, leading to variations in reactivity and applications.

    5,5-Diethyl-3,4-bis(hydroxymethyl)-1,3-oxazinane-2,4-dione:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

143131-28-6

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

5,5-diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C9H15NO4/c1-3-9(4-2)5-14-8(13)10(6-11)7(9)12/h11H,3-6H2,1-2H3

InChI-Schlüssel

RPWYKAINEFCTNJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC(=O)N(C1=O)CO)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.